Cardiotoxicity Threshold Comparison: Median Cumulative Dose to Symptomatic Heart Failure in Advanced Breast Cancer
In a prospective randomized head-to-head trial of epirubicin versus doxorubicin in 54 patients with advanced breast cancer, the median cumulative dose at which symptomatic congestive heart failure (CHF) occurred was 1,134 mg/m² for epirubicin compared with 492 mg/m² for doxorubicin, representing a 2.3-fold higher cardiotoxicity threshold for epirubicin [1]. Additionally, the median dose to laboratory-defined cardiotoxicity (defined as a >10% absolute decrease in resting left ventricular ejection fraction from baseline or a ≥5% exercise-induced decrease) was 935 mg/m² for epirubicin versus 468 mg/m² for doxorubicin [1].
| Evidence Dimension | Median cumulative dose at onset of symptomatic congestive heart failure |
|---|---|
| Target Compound Data | 1,134 mg/m² |
| Comparator Or Baseline | Doxorubicin: 492 mg/m² |
| Quantified Difference | 2.3-fold higher (642 mg/m² absolute difference) |
| Conditions | Prospective randomized trial; advanced breast cancer patients; epirubicin 85 mg/m² vs doxorubicin 60 mg/m² IV q3w; cardiac function monitored by serial multigated radionuclide cineangiocardiography (MUGA) at rest and exercise |
Why This Matters
This 2.3-fold difference in cumulative cardiotoxicity threshold directly informs formulary selection when cumulative anthracycline exposure is anticipated to exceed 450–500 mg/m², enabling epirubicin-based regimens to deliver higher total doses before dose-limiting cardiac toxicity.
- [1] Jain KK, Casper ES, Geller NL, et al. A prospective randomized comparison of epirubicin and doxorubicin in patients with advanced breast cancer. J Clin Oncol. 1985;3(6):818-826. doi:10.1200/JCO.1985.3.6.818 View Source
